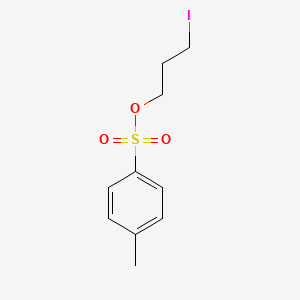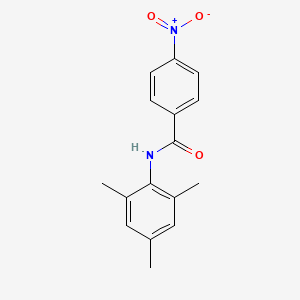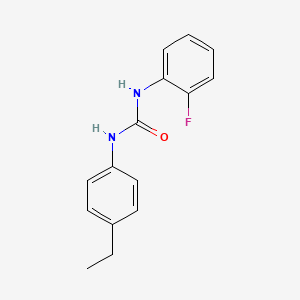
1,4-Tetrasilanediol, 1,1,2,2,3,3,4,4-octaphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Tetrasilanediol, 1,1,2,2,3,3,4,4-octaphenyl- is an organosilicon compound with the molecular formula C48H42O2Si4. This compound consists of four silicon atoms and eight phenyl groups, making it a unique and complex molecule.
Méthodes De Préparation
The synthesis of 1,4-Tetrasilanediol, 1,1,2,2,3,3,4,4-octaphenyl- typically involves the reaction of 1,4-dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane with water. The reaction conditions often require a controlled environment to ensure the purity and yield of the product . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
1,4-Tetrasilanediol, 1,1,2,2,3,3,4,4-octaphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of silicon.
Reduction: Reduction reactions can be performed using reducing agents to modify the silicon centers.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,4-Tetrasilanediol, 1,1,2,2,3,3,4,4-octaphenyl- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,4-Tetrasilanediol, 1,1,2,2,3,3,4,4-octaphenyl- involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form stable bonds with other elements, allowing it to participate in various chemical reactions. The phenyl groups provide additional stability and influence the compound’s reactivity .
Comparaison Avec Des Composés Similaires
1,4-Tetrasilanediol, 1,1,2,2,3,3,4,4-octaphenyl- can be compared with other similar compounds, such as:
1,1,2,2,3,3,4,4-Octaphenyltetrasilane: Similar structure but lacks the hydroxyl groups.
1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane: Contains chlorine atoms instead of hydroxyl groups.
1,4-Dimethyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane: Contains methyl groups instead of hydroxyl groups.
Propriétés
Numéro CAS |
18840-80-7 |
|---|---|
Formule moléculaire |
C48H42O2Si4 |
Poids moléculaire |
763.2 g/mol |
Nom IUPAC |
hydroxy-[[[hydroxy(diphenyl)silyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilane |
InChI |
InChI=1S/C48H42O2Si4/c49-51(41-25-9-1-10-26-41,42-27-11-2-12-28-42)53(45-33-17-5-18-34-45,46-35-19-6-20-36-46)54(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52(50,43-29-13-3-14-30-43)44-31-15-4-16-32-44/h1-40,49-50H |
Clé InChI |
PNKFOXAXCIVBES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Bicyclo[2.2.2]oct-7-ene-2,5-diol](/img/structure/B11948474.png)
